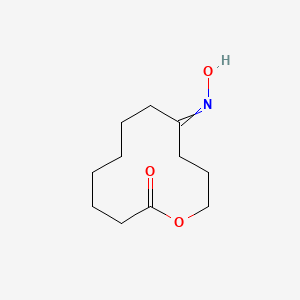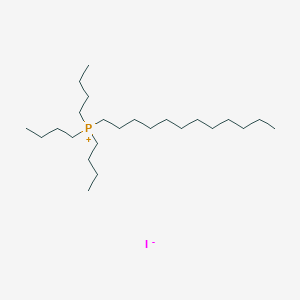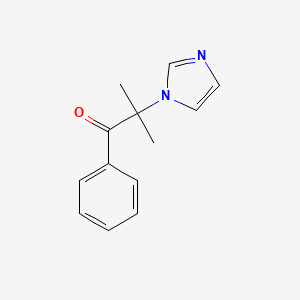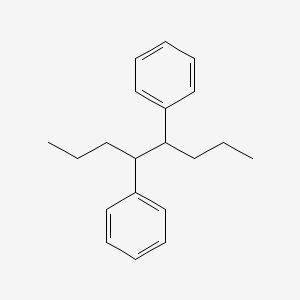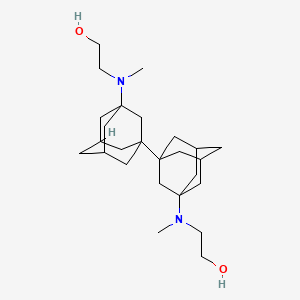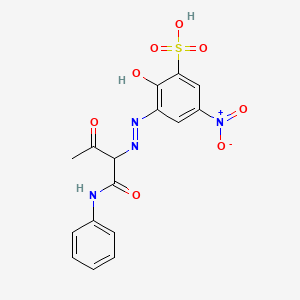
1,3,5,7,9,11,13,15-Hexadecaoctayne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7,9,11,13,15-Hexadecaoctayne is a unique organic compound characterized by its multiple triple bonds. This compound falls under the category of polyynes, which are known for their alternating single and triple bonds. The molecular structure of this compound consists of sixteen carbon atoms arranged in a linear chain with eight triple bonds.
準備方法
The synthesis of 1,3,5,7,9,11,13,15-Hexadecaoctayne can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon triple bonds. The reaction conditions typically include a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
化学反応の分析
1,3,5,7,9,11,13,15-Hexadecaoctayne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the terminal carbon atoms, where nucleophiles such as halides or amines replace hydrogen atoms.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran. Major products formed from these reactions include alkanes, carboxylic acids, and substituted derivatives.
科学的研究の応用
1,3,5,7,9,11,13,15-Hexadecaoctayne has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its derivatives are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism by which 1,3,5,7,9,11,13,15-Hexadecaoctayne exerts its effects involves its ability to interact with various molecular targets. The compound’s multiple triple bonds allow it to participate in electron transfer reactions, making it a potential candidate for use in electronic devices. Additionally, its linear structure enables it to fit into specific binding sites on enzymes or receptors, influencing their activity and function.
類似化合物との比較
1,3,5,7,9,11,13,15-Hexadecaoctayne can be compared with other polyynes, such as 1,3,5,7,9,11,13-Heptadecaoctayne and 1,3,5,7,9,11,13,15,17-Nonadecaoctayne. These compounds share similar structural features but differ in the number of carbon atoms and triple bonds. The uniqueness of this compound lies in its specific arrangement of triple bonds, which imparts distinct electronic and chemical properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists. Continued research on this compound and its derivatives holds promise for the development of new materials and therapeutic agents.
特性
CAS番号 |
38646-95-6 |
|---|---|
分子式 |
C16H2 |
分子量 |
194.19 g/mol |
IUPAC名 |
hexadeca-1,3,5,7,9,11,13,15-octayne |
InChI |
InChI=1S/C16H2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1-2H |
InChIキー |
QSNYWUGHMZAWOK-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC#CC#CC#CC#CC#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



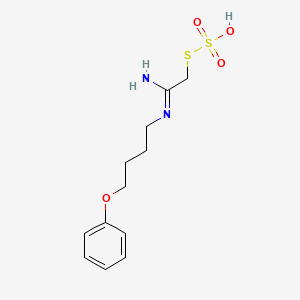
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
